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molecular formula C6H9ClO2 B8737585 4-Chloro-2,2-dimethyl-3-oxobutanal CAS No. 89517-74-8

4-Chloro-2,2-dimethyl-3-oxobutanal

Cat. No. B8737585
M. Wt: 148.59 g/mol
InChI Key: NEZXFJMPFBOXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04747869

Procedure details

210 g (1.5 mols) of 1-morpholino-2-methyl-prop-1-ene are added dropwise, in the course of one hour, to 169.0 g (1.5 mols) of chloroacetyl chloride, dissolved in 350 ml of diethyl ether, at 5° C. After the addition is complete, the mixture is stirred for a further 3 hours under reflux. The solution is poured onto 100 g of ice and brought to pH 5 with aqueous sodium bicarbonate solution, and the ether phase is separated off. The aqueous phase is extracted with 100 ml of diethyl ether, the organic phases are combined, and dried over sodium sulphate, the solvent is distilled off and the residue is distilled under the vacuum from a water jet. 136.4 g (61% of theory) of 4-chloro-3-keto-2,2-dimethylbutanal of boiling point 95°-98° C./14 mbar are obtained.
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCN([CH:7]=[C:8]([CH3:10])[CH3:9])CC1.[Cl:11][CH2:12][C:13](Cl)=[O:14].C(=O)(O)[O-:17].[Na+]>C(OCC)C>[Cl:11][CH2:12][C:13](=[O:14])[C:8]([CH3:9])([CH3:10])[CH:7]=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
O1CCN(CC1)C=C(C)C
Name
Quantity
169 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the ether phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 100 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under the vacuum from a water jet

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC(C(C=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 136.4 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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